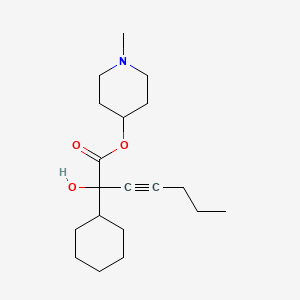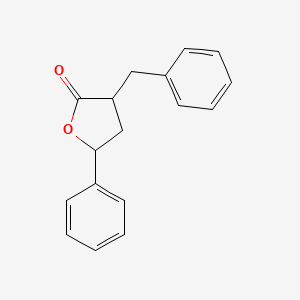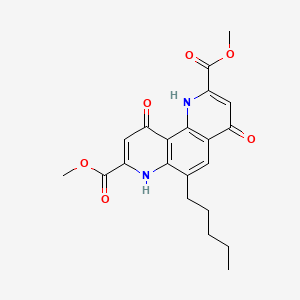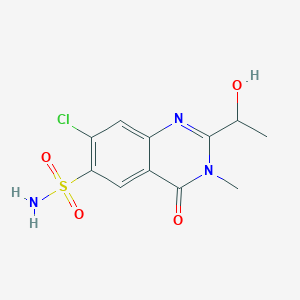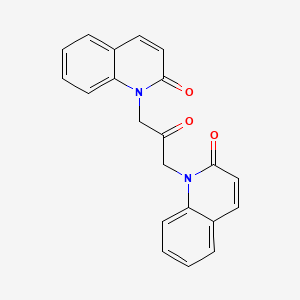
Urea, 1-(5-acenaphthenyl)-3-(2-chloroethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-(5-acenaphthenyl)-3-(2-chloroethyl)-: is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring an acenaphthene moiety and a chloroethyl group, suggests potential utility in specialized chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(5-acenaphthenyl)-3-(2-chloroethyl)- typically involves the reaction of 5-acenaphthenylamine with 2-chloroethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Urea, 1-(5-acenaphthenyl)-3-(2-chloroethyl)-: can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The acenaphthene moiety can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can target the urea carbonyl group or the acenaphthene ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Substituted urea derivatives with various functional groups.
Oxidation: Acenaphthene ketones or quinones.
Reduction: Reduced urea derivatives or hydrogenated acenaphthene compounds.
科学的研究の応用
Urea, 1-(5-acenaphthenyl)-3-(2-chloroethyl)-:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
作用機序
The mechanism of action of Urea, 1-(5-acenaphthenyl)-3-(2-chloroethyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- Urea, 1-(5-acenaphthenyl)-3-(2-bromoethyl)-
- Urea, 1-(5-acenaphthenyl)-3-(2-iodoethyl)-
- Urea, 1-(5-acenaphthenyl)-3-(2-fluoroethyl)-
Uniqueness
Urea, 1-(5-acenaphthenyl)-3-(2-chloroethyl)-: is unique due to the presence of the chloroethyl group, which imparts distinct reactivity compared to its bromo, iodo, or fluoro analogs
特性
CAS番号 |
102613-27-4 |
|---|---|
分子式 |
C15H15ClN2O |
分子量 |
274.74 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-(1,2-dihydroacenaphthylen-5-yl)urea |
InChI |
InChI=1S/C15H15ClN2O/c16-8-9-17-15(19)18-13-7-6-11-5-4-10-2-1-3-12(13)14(10)11/h1-3,6-7H,4-5,8-9H2,(H2,17,18,19) |
InChIキー |
PRSFQUNLUKUNEF-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


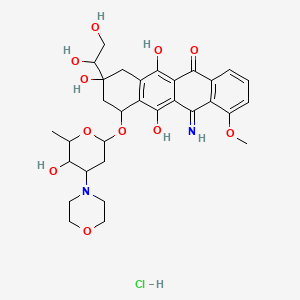
![8-[4-[4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)phenyl]phenyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12803342.png)
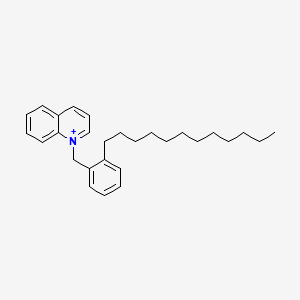

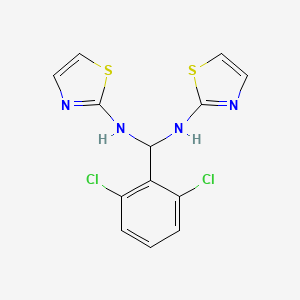

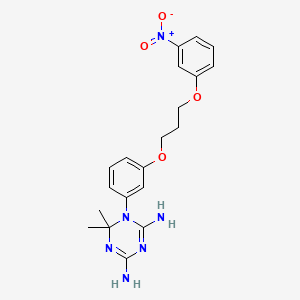
![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]](/img/structure/B12803366.png)
